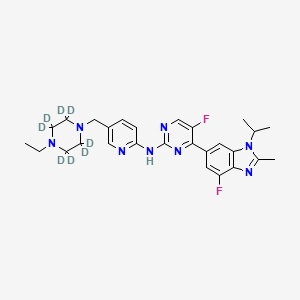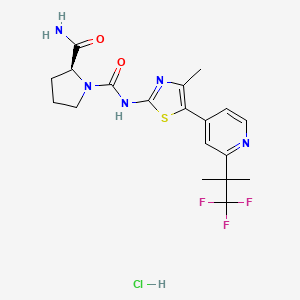
Alpelisib hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpelisib hydrochloride is a phosphatidylinositol 3-kinase inhibitor with potent antitumor activity. It selectively inhibits class I phosphatidylinositol 3-kinase p110α, which is the catalytic subunit of phosphatidylinositol 3-kinase, a lipid kinase involved in various biological processes such as proliferation, survival, differentiation, and metabolism . This compound is primarily used in combination with fulvestrant for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative, PIK3CA-mutated, advanced or metastatic breast cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpelisib hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Alpelisib hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide) . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Alpelisib hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
Alpelisib hydrochloride exerts its effects by selectively inhibiting the phosphatidylinositol 3-kinase p110α subunit, thereby blocking the activation of the phosphatidylinositol 3-kinase/protein kinase B signaling pathway . This inhibition leads to a decrease in tumor cell growth and survival in susceptible cancer cell populations . The molecular targets and pathways involved include the phosphatidylinositol 3-kinase catalytic subunit alpha, protein kinase B, and downstream effectors such as mammalian target of rapamycin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to alpelisib hydrochloride include other phosphatidylinositol 3-kinase inhibitors such as idelalisib, copanlisib, and duvelisib .
Uniqueness
This compound is unique in its selectivity for the phosphatidylinositol 3-kinase p110α subunit, which is frequently mutated in various cancers . This selectivity allows for targeted inhibition of the phosphatidylinositol 3-kinase signaling pathway in cancer cells with PIK3CA mutations, leading to improved therapeutic outcomes .
Eigenschaften
Molekularformel |
C19H23ClF3N5O2S |
|---|---|
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C19H22F3N5O2S.ClH/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28;/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29);1H/t12-;/m0./s1 |
InChI-Schlüssel |
HJNPFZMOUFLFRE-YDALLXLXSA-N |
Isomerische SMILES |
CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F.Cl |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
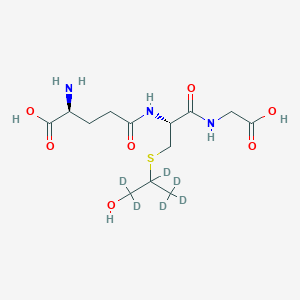


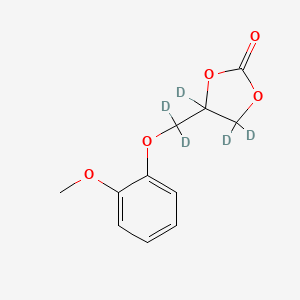


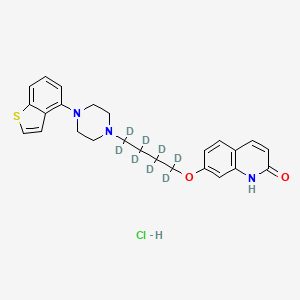
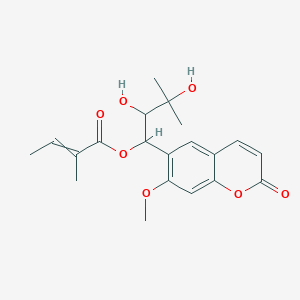
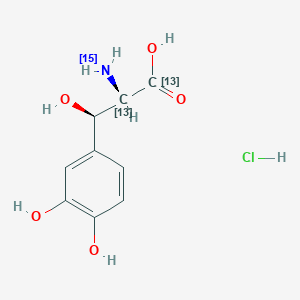

![2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)
